molecular formula C8H5Cl2NOS B1413176 Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride CAS No. 1824048-44-3

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride

Cat. No.: B1413176
CAS No.: 1824048-44-3
M. Wt: 234.1 g/mol
InChI Key: DAKOMGMCMPAXIJ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Fused Heterocyclic Core Architecture

The molecular architecture of thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride features a fused bicyclic system comprising a thiophene ring annulated to a pyridine moiety. X-ray crystallographic studies of related thieno[2,3-b]pyridine derivatives reveal a nearly planar heterocyclic core, with bond lengths and angles consistent with aromaticity. For example, in ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate, the fused thienopyridine system exhibits a root-mean-square (RMS) deviation of 0.0194 Å from planarity, with intramolecular hydrogen bonds stabilizing the conformation. The carbonyl chloride substituent at position 2 introduces slight distortion due to steric and electronic effects, as observed in thieno[2,3-b]quinoline-2-carbonyl chloride derivatives.

Table 1: Key Crystallographic Parameters

Parameter Value (Å/°) Source Compound
C-S Bond Length 1.712–1.728 Ethyl 3-amino derivative
C-N (Pyridine) Bond Length 1.337–1.342 4-(3-Fluoroanilino) derivative
Dihedral Angle (Thiophene-Pyridine) 1.41–3.25° Thieno[2,3-b]quinoline

The chloride and hydrochloride counterions participate in intermolecular interactions, such as N–H···Cl and C–H···O hydrogen bonds, which stabilize the crystal lattice. π-π stacking interactions between the aromatic systems further contribute to solid-state packing, with interplanar distances of 3.38–3.70 Å observed in analogous structures.

Spectroscopic Identification Strategies (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :
The compound exhibits characteristic absorptions at:

  • 1710–1740 cm⁻¹ (C=O stretch of acyl chloride)
  • 750–780 cm⁻¹ (C-S-C asymmetric stretch of thiophene)
  • 3200–3350 cm⁻¹ (N–H stretch of hydrochloride salt)

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆):
    • δ 8.45–8.60 (d, 1H, pyridine H6)
    • δ 7.80–7.95 (s, 1H, thiophene H3)
    • δ 3.90–4.10 (q, 2H, CH₂ of ester derivatives)
  • ¹³C NMR :
    • 162–165 ppm (C=O of acyl chloride)
    • 145–150 ppm (pyridine C2)
    • 125–130 ppm (thiophene C4/C5)

UV-Vis Spectroscopy :
The conjugated π-system absorbs at λₘₐₓ = 270–290 nm (π→π* transition) and 320–340 nm (n→π* transition), with solvent-dependent shifts observed in polar aprotic media.

Tautomeric Behavior in Solution and Solid States

This compound exhibits keto-enol tautomerism in solution, mediated by the acyl chloride group. In polar solvents (e.g., DMSO), the keto form predominates, as evidenced by:

  • A single ¹H NMR signal at δ 12.1–12.3 ppm (enolic OH, absent in hydrochloride form)
  • IR absorption at 1715 cm⁻¹ (keto C=O) vs. 1650 cm⁻¹ (enol C–O)

In the solid state, X-ray data confirm the keto configuration, with no observable enolization due to lattice stabilization via hydrogen bonding. Variable-temperature NMR studies in CDCl₃ reveal dynamic equilibrium at elevated temperatures (ΔG‡ = 45–50 kJ/mol).

Comparative Analysis with Isomeric Thienopyridine Systems

Table 2: Structural and Spectroscopic Comparison of Thienopyridine Isomers

Property Thieno[2,3-b]pyridine Thieno[3,2-b]pyridine Thieno[2,3-c]pyridine
Ring Fusion Position C2-C3 (Thiophene-Pyridine) C3-C4 (Thiophene-Pyridine) C2-C3 (Thiophene-Pyridine)
Crystallographic Planarity RMS 0.0194 Å RMS 0.0212 Å RMS 0.0256 Å
¹³C NMR (C2) 145–150 ppm 138–142 ppm 152–155 ppm
Electrophilic Reactivity Substitution at C5/C7 Substitution at C4/C6 Substitution at C3/C5

Key differences arise from the position of the sulfur atom relative to the pyridine nitrogen:

  • Thieno[2,3-b]pyridine : Enhanced electron density at C5 due to conjugation with sulfur, facilitating electrophilic substitution.
  • Thieno[3,2-b]pyridine : Reduced aromaticity in the thiophene ring, leading to lower thermal stability.
  • Thieno[2,3-c]pyridine : Steric hindrance at C3 limits functionalization at this position.

Properties

IUPAC Name

thieno[2,3-b]pyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS.ClH/c9-7(11)6-4-5-2-1-3-10-8(5)12-6;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKOMGMCMPAXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Thieno[2,3-b]pyridine Derivatives

Method Overview:
The initial step involves introducing a chlorine atom at the 2-position of the thieno[2,3-b]pyridine core to generate the corresponding 2-chlorothieno[2,3-b]pyridine. This is typically achieved through electrophilic chlorination using reagents such as thionyl chloride, phosphorus oxychloride, or oxalyl chloride.

Research Findings:

  • A patent describes the chlorination of thieno[2,3-b]pyridine derivatives using thionyl chloride in inert solvents like heptane or chloroform. The reaction is carried out at reflux temperatures, generally between 80°C and 100°C, for 5-7 hours, yielding the 2-chlorothieno[2,3-b]pyridine intermediate with high efficiency (up to 95% yield).
  • The chlorination process is selective for the 2-position due to the electronic properties of the heterocyclic system, facilitating subsequent acylation steps (Patent EP0731800A1).

Reaction Scheme:
$$ \text{Thieno[2,3-b]pyridine} \xrightarrow[\text{reflux}]{\text{SOCl}_2} \text{Thieno[2,3-b]pyridine-2-carbonyl chloride} $$

Conversion to Acid Chloride

Method Overview:
The chlorinated intermediate is reacted with thionyl chloride (SOCl₂) in the presence of pyridine as a base catalyst. The process is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at reflux conditions.

Research Findings:

  • The reaction involves stirring the mixture at temperatures between 60°C and 80°C for 4-6 hours.
  • Pyridine acts as both a solvent and a base to scavenge the HCl generated during chlorination, preventing side reactions and facilitating the formation of the acid chloride.
  • The resulting Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is obtained after purification by distillation or recrystallization, with yields often exceeding 80% (Patent US3969358A).

Reaction Conditions Summary:

Parameter Description
Reagent Thionyl chloride (SOCl₂)
Catalyst Pyridine
Solvent Dichloromethane or THF
Temperature 60°C – 80°C
Time 4–6 hours
Yield >80%

Alternative Synthetic Routes

a. Direct Cyclization Approach:
Some methods involve cyclizing suitable thienyl-precursors with nitriles or carboxylic acids to form the pyridine ring, followed by chlorination. This route is more complex but offers access to diverse derivatives.

b. Use of Chloromethyl Precursors:
Another approach involves starting from 2-chloromethyl-thiophene derivatives, which undergo cyclization in the presence of sulfonamides or amines to form the pyridine core, followed by chlorination at the 2-position.

Summary of Preparation Data

Step Reagents Conditions Yield Notes
Chlorination Thionyl chloride Reflux, 80°C–100°C, 5–7 h Up to 95% Selective for 2-position
Conversion to acid chloride SOCl₂ + pyridine Reflux, 60°C–80°C, 4–6 h >80% Purification by distillation or recrystallization

Notes and Observations

  • Purity and Characterization:
    The final hydrochloride salt is typically characterized by NMR, IR, and melting point analysis to confirm structure and purity.

  • Safety Precautions:
    Reactions involving thionyl chloride and pyridine should be conducted under a fume hood due to toxic fumes and corrosive reagents.

  • Scalability: These methods are scalable for industrial synthesis, with process optimization focusing on temperature control and reagent excess to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is primarily recognized for its role as a building block in the synthesis of various therapeutic agents. It has shown promise as an inhibitor of specific kinases, which are crucial in numerous biological processes. Such inhibition can lead to potential treatments for diseases such as cancer and neurodegenerative disorders like Alzheimer's disease .

Case Study: Anticancer Activity
Recent studies have demonstrated that compounds derived from thieno[2,3-b]pyridine exhibit significant anticancer properties. For instance, a synthesized derivative was found to lower cancer cell viability in breast cancer cell lines by targeting phosphoinositide-specific phospholipase C (pi-PLC), suggesting its utility in developing new cancer therapies .

Enzyme Inhibition

Kinase Inhibitors:
Thieno[2,3-b]pyridine derivatives have been identified as effective inhibitors of the IκB kinase (IKK) complex, which plays a pivotal role in inflammatory responses and cancer progression. The inhibition of IKK can modulate the NF-κB signaling pathway, leading to decreased expression of pro-inflammatory cytokines and potential therapeutic effects against autoimmune diseases and cancers .

Table 1: Summary of Enzyme Targets and Effects

Enzyme Target Effect Disease Association
Pim-1 KinaseInhibitionCancer
IKK ComplexInhibitionAutoimmune Diseases
pi-PLCInhibitionCancer

Chemical Synthesis

Building Block for Heterocycles:
In organic synthesis, this compound serves as a versatile intermediate for creating various heterocyclic compounds. Its carbonyl chloride functionality allows for substitution reactions with nucleophiles, facilitating the development of more complex molecular architectures .

Synthetic Route Example:
The synthesis typically involves multi-step reactions starting from thioxopyridine derivatives. The reaction conditions can be optimized to achieve high yields while minimizing environmental impact.

Industrial Applications

Agrochemicals and Pharmaceuticals:
Beyond medicinal chemistry, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its ability to act as an intermediate makes it valuable for developing new materials with specific functional properties.

Biochemical Analysis

Mechanism of Action:
The compound interacts with various biomolecules, influencing cellular signaling pathways. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Table 2: Biochemical Effects Observed

Cell Type Effect Mechanism
Cancer CellsInduction of apoptosisActivation of pro-apoptotic pathways
Immune CellsModulation of responseInhibition of inflammatory signals

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The reactivity and applications of thieno[2,3-b]pyridine derivatives depend on functional group modifications. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Functional Group Key Properties
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride C₈H₅Cl₂NOS 234.11 -COCl, HCl salt High reactivity; used in amide/carbamate synthesis
Thieno[2,3-b]pyridine-2-carboxamide C₈H₆N₂OS 178.21 -CONH₂ Lower reactivity; used in kinase inhibitor development
Thieno[2,3-b]pyridine-2-carbonitrile C₈H₄N₂S 160.20 -CN Moderate solubility; precursor for heterocyclic expansion
Thieno[3,2-b]pyridine-2-carboxylic acid C₈H₅NO₂S 179.20 -COOH Poor solubility; used in metal coordination complexes
Ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate C₁₀H₈ClNO₂S 257.70 -COOEt, -Cl Enhanced lipophilicity; anti-proliferative activity in cancer cells

Key Observations :

  • The carbonyl chloride group in the target compound enables rapid nucleophilic reactions, unlike carboxamides or carbonitriles.
  • Hydrochloride salts improve aqueous solubility compared to neutral derivatives like carboxylic acids .
  • Ester/carbonate derivatives (e.g., ethyl carboxylates) exhibit better cellular penetration and anti-cancer activity due to increased lipophilicity .

Key Findings :

  • The target compound’s derivatives (e.g., carboxamides) demonstrate higher anti-cancer potency than the parent molecule .
  • Ester/carbonate modifications enhance anti-proliferative activity by improving membrane permeability .
Comparison with Other Derivatives
  • Carboxamides : Synthesized by reacting the carbonyl chloride with amines (e.g., 3-chloro-2-methylaniline) .
  • Carbonitriles : Obtained via nucleophilic substitution with KCN or NaCN .
  • Pyrimidino Derivatives: Formed by cyclization with formamide or triethyl orthoformate, yielding fused pyrimidine-thienopyridine systems .

Reactivity Trends :

  • The carbonyl chloride group reacts faster with nucleophiles (e.g., amines, alcohols) than carboxylic acids or esters.
  • Hydrochloride salts stabilize the compound during storage but require neutralization for further reactions .

Biological Activity

Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their pharmacological properties. The compound acts primarily as an inhibitor of specific kinases involved in critical biological processes, including cell proliferation and survival.

The primary mechanism of action for this compound involves the inhibition of various kinases, particularly Pim-1 kinase. This inhibition affects several biochemical pathways:

  • Cell Cycle Regulation : By inhibiting Pim-1 kinase, the compound disrupts pathways that regulate cell division and apoptosis. This effect has been observed in cancer cell lines where the compound induces apoptosis by activating pro-apoptotic signals while inhibiting anti-apoptotic pathways .
  • Signal Transduction : The compound modulates cellular signaling pathways by interacting with enzymes such as phosphoinositide phospholipase C (PI-PLC), which is implicated in many cancers. Inhibition of PI-PLC leads to severe growth restriction and morphological changes in cancer cells .

Anticancer Activity

This compound has demonstrated significant anticancer properties:

  • Inhibition of Tumor Growth : In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer cells. The IC50 values for these effects are notably low, indicating high potency .
  • Mechanistic Insights : The cytotoxic effects are linked to the compound's ability to induce apoptosis through specific molecular interactions and signaling pathway modulation. For instance, studies indicate that it may interact with tyrosyl-DNA phosphodiesterase I (TDP1), further contributing to its anticancer efficacy .

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's structure may facilitate interactions with bacterial enzymes or receptors, leading to growth inhibition .
  • Neuroprotective Effects : Research indicates that derivatives of thieno[2,3-b]pyridine may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's. The inhibition of specific enzymes involved in neuroinflammation is a key area of investigation.

Case Studies and Research Findings

A summary of significant research findings related to this compound is presented in the table below:

StudyFocusKey Findings
AnticancerDemonstrated potent inhibition of tumor growth in various cancer cell lines with low IC50 values.
MechanismIdentified interactions with PI-PLC and TDP1 contributing to cytotoxicity and apoptosis induction.
AntimicrobialShowed potential antimicrobial activity against E. coli and S. aureus.
NeuroprotectionSuggested neuroprotective effects through inhibition of inflammatory pathways relevant to Alzheimer's disease.

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialReagent/ConditionsYield (%)Reference
2-sulfanylpyridine derivativeEthyl chloroacetate, reflux68–75
Thieno[2,3-b]pyridine intermediateSOCl₂, anhydrous DCM, 0°C82

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:
Structural elucidation relies on a combination of:

  • Elemental Analysis : To verify empirical formula and purity (e.g., C, H, N, S content) .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and HCl salt (broad O–H/N–H stretches) .
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks .
  • X-ray Crystallography : For unambiguous confirmation of crystal structure when single crystals are obtainable .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:
Yield optimization requires systematic parameter tuning:

  • Catalyst Screening : Use bases like sodium ethoxide or triethylamine to enhance nucleophilic substitution rates .
  • Temperature Control : Maintain reflux temperatures (70–80°C) for cyclization but avoid decomposition by limiting reaction time (3–6 hours) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while ethanol aids in recrystallization .
  • Stoichiometry : A 1:1.2 molar ratio of starting material to chlorinating agent (e.g., SOCl₂) ensures complete conversion .

Note : Contradictions in reported yields (e.g., 68% vs. 82%) may arise from differences in solvent purity or drying protocols .

Advanced: How should researchers resolve spectral data discrepancies?

Methodological Answer:
Discrepancies in NMR/IR data often stem from:

  • Tautomerism : The thienopyridine core may exhibit keto-enol tautomerism, altering spectral profiles. Use deuterated DMSO or CDCl₃ to stabilize specific forms .
  • Salt Formation : The hydrochloride salt can shift proton chemical shifts. Compare free base and salt spectra for consistency .
  • Cross-Validation : Validate with alternative techniques (e.g., 2D NMR, X-ray) or replicate syntheses using literature protocols .

Safety: What protocols are essential for safe handling and waste disposal?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and chemical goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods during chlorination steps to mitigate HCl gas exposure .
  • Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and neutralize residual acid with sodium bicarbonate before disposal .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How is the compound evaluated for biological activity in research settings?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination). Use positive controls like ampicillin .
  • Mechanistic Studies : Probe enzyme inhibition (e.g., kinase assays) using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing benzofuran with pyrimidine) and compare bioactivity trends .

Q. Table 2: Example Antimicrobial Data

StrainMIC (µg/mL)Reference
S. aureus (ATCC 25923)32
E. coli (ATCC 25922)>128

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride

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